molecular formula C9H14N5O4P B12419262 (Rac)-Tenofovir-d7

(Rac)-Tenofovir-d7

Cat. No.: B12419262
M. Wt: 294.26 g/mol
InChI Key: SGOIRFVFHAKUTI-JBIKYDHQSA-N
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Description

(Rac)-Tenofovir-d7 is a deuterated form of Tenofovir, an antiretroviral medication used to prevent and treat HIV/AIDS and chronic hepatitis B. The “d7” denotes the presence of seven deuterium atoms, which are isotopes of hydrogen. This modification can enhance the pharmacokinetic properties of the compound, potentially leading to improved efficacy and reduced side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Tenofovir-d7 involves multiple steps, starting from commercially available precursors. The key steps include the introduction of deuterium atoms and the formation of the tenofovir structure. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of deuterated reagents in bulk quantities is a critical aspect of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(Rac)-Tenofovir-d7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound

Scientific Research Applications

(Rac)-Tenofovir-d7 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules.

    Biology: Employed in research on the metabolism and pharmacokinetics of antiretroviral drugs.

    Medicine: Investigated for its potential to improve the efficacy and safety profile of tenofovir-based therapies.

    Industry: Utilized in the development of new formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of (Rac)-Tenofovir-d7 involves its conversion to tenofovir diphosphate, which inhibits the activity of HIV reverse transcriptase and hepatitis B virus polymerase. This inhibition prevents the replication of viral DNA, thereby reducing the viral load in the body. The presence of deuterium atoms can enhance the stability and half-life of the compound, leading to improved therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Tenofovir: The non-deuterated form of (Rac)-Tenofovir-d7, widely used in antiretroviral therapy.

    Tenofovir alafenamide: A prodrug of tenofovir with improved pharmacokinetic properties.

    Adefovir: Another nucleotide analog used in the treatment of hepatitis B.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can enhance its pharmacokinetic properties. This modification can lead to improved efficacy, reduced side effects, and potentially lower dosing frequencies compared to its non-deuterated counterparts.

Properties

Molecular Formula

C9H14N5O4P

Molecular Weight

294.26 g/mol

IUPAC Name

[1-(6-amino-8-deuteriopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid

InChI

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/i1D3,2D2,4D,6D

InChI Key

SGOIRFVFHAKUTI-JBIKYDHQSA-N

Isomeric SMILES

[2H]C1=NC2=C(N=CN=C2N1C([2H])([2H])C([2H])(C([2H])([2H])[2H])OCP(=O)(O)O)N

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O

Origin of Product

United States

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